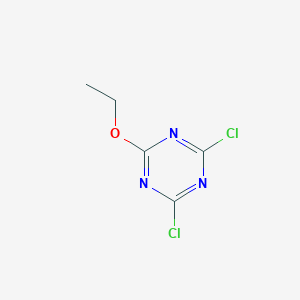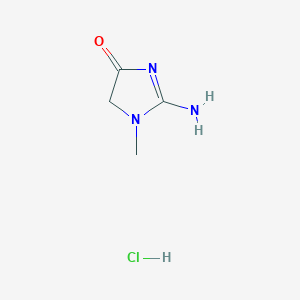
Hexanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester, also known as EHAPE, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. EHAPE belongs to the class of azo compounds, which are widely used in various industries, including textiles, food, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Hexanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester is not fully understood. However, it is believed that Hexanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester acts as a photosensitizer, which absorbs light energy and transfers it to other molecules, resulting in a photochemical reaction. This property of Hexanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester makes it a potential candidate for developing photodynamic therapy (PDT) agents for cancer treatment. PDT involves the use of photosensitizers that are activated by light to produce reactive oxygen species (ROS) that can selectively kill cancer cells.
Efectos Bioquímicos Y Fisiológicos
Hexanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester has been shown to have low toxicity and does not cause any significant adverse effects on living organisms. However, further studies are needed to determine the long-term effects of Hexanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Hexanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester in lab experiments include its high thermal stability, good solubility, and ability to emit intense blue light. However, the limitations of using Hexanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester include its limited availability and high cost.
Direcciones Futuras
There are several future directions for research on Hexanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester. One direction is to explore the potential of Hexanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester as a photosensitizer for PDT in cancer treatment. Another direction is to investigate the use of Hexanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester as a sensor for detecting heavy metal ions in water. Additionally, further studies are needed to determine the long-term effects of Hexanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester on human health and the environment.
Métodos De Síntesis
The synthesis of Hexanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester involves the reaction of 4-((4-ethoxyphenyl)azo)phenol with hexanoic acid chloride in the presence of a catalyst. The reaction yields Hexanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester as a yellow solid with a melting point of 98-100 °C. The purity of Hexanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester can be determined by using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Aplicaciones Científicas De Investigación
Hexanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester has been extensively studied for its potential applications in various fields of science. One of the most promising applications of Hexanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester is in the field of optoelectronics. Hexanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester has been used as a dye in organic light-emitting diodes (OLEDs) due to its high thermal stability, good solubility, and ability to emit intense blue light. Hexanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester has also been used as a sensor for detecting heavy metal ions in water. The azo group in Hexanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester can undergo a reduction reaction in the presence of heavy metal ions, resulting in a change in the color of the compound. This makes Hexanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester a potential candidate for developing low-cost and sensitive sensors for detecting heavy metal ions in water.
Propiedades
Número CAS |
16494-25-0 |
|---|---|
Nombre del producto |
Hexanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester |
Fórmula molecular |
C20H24N2O3 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
[4-[(4-ethoxyphenyl)diazenyl]phenyl] hexanoate |
InChI |
InChI=1S/C20H24N2O3/c1-3-5-6-7-20(23)25-19-14-10-17(11-15-19)22-21-16-8-12-18(13-9-16)24-4-2/h8-15H,3-7H2,1-2H3 |
Clave InChI |
RMMPLQWQSVPJON-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCC |
SMILES canónico |
CCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCC |
Otros números CAS |
16494-25-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B97590.png)










![Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+)](/img/structure/B97611.png)
